REACTION_CXSMILES
|
[CH2:1]([NH:10][C:11](=[O:26])[CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:16][CH2:15]1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O>O>[C:4]1([C:2]2[O:26][C:11]([CH2:12][CH2:13][N:14]3[CH2:15][CH2:16][N:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[CH2:18][CH2:19]3)=[N:10][CH:1]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
4.03 g
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Type
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reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)NC(CCN1CCN(CC1)C1=CC=CC=C1)=O
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Name
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polyphosphoric acid
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Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
|
Type
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EXTRACTION
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Details
|
extracted (2 × 30 ml chloroform)
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Type
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CUSTOM
|
Details
|
The emulsion formed
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Type
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EXTRACTION
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Details
|
was extracted with 3 × 100 ml chloroform
|
Type
|
CUSTOM
|
Details
|
the extracts dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crystalline residue was recrystallised from 60°-80° C. petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(O1)CCN1CCN(CC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |